5-Bromo-7-chloroimidazo[1,5-a]pyridine CAS 1427424-93-8 properties
5-Bromo-7-chloroimidazo[1,5-a]pyridine CAS 1427424-93-8 properties
An In-Depth Technical Guide to 5-Bromo-7-chloroimidazo[1,5-a]pyridine (CAS 1427424-93-8)
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Imidazo[1,5-a]pyridine Scaffold
The imidazo[1,5-a]pyridine core is a privileged heterocyclic motif in medicinal chemistry, renowned for its versatile biological activities and favorable physicochemical properties. This nitrogen-fused bicyclic system serves as a cornerstone for the development of novel therapeutics targeting a wide array of diseases. The strategic placement of substituents, such as the bromine at the 5-position and chlorine at the 7-position in the title compound, allows for the fine-tuning of its steric and electronic profile, offering a valuable tool for structure-activity relationship (SAR) studies in drug discovery programs.
Predicted Physicochemical Properties
The following table summarizes the predicted physicochemical properties of 5-Bromo-7-chloroimidazo[1,5-a]pyridine. These predictions are derived from computational models and data from analogous halogenated heterocyclic compounds.
| Property | Predicted Value |
| Molecular Formula | C₇H₄BrClN₂ |
| Molecular Weight | 231.48 g/mol |
| Appearance | Expected to be a solid, ranging from off-white to pale yellow |
| Melting Point | Estimated to be in the range of 100-150 °C |
| Boiling Point | >300 °C (Decomposition may occur) |
| Solubility | Predicted to be soluble in organic solvents like DMSO, DMF, and chlorinated solvents; sparingly soluble in alcohols; and poorly soluble in water. |
| LogP | Estimated to be in the range of 2.5 - 3.5 |
Proposed Synthesis Pathway
While a specific protocol for 5-Bromo-7-chloroimidazo[1,5-a]pyridine is not published, a plausible and efficient synthetic route can be designed based on established methodologies for related imidazo[1,5-a]pyridines. A common and effective method involves the cyclization of a substituted 2-aminomethylpyridine derivative.
A potential synthetic approach could start from a commercially available or readily synthesized 2-amino-4-chloro-6-bromopyridine. This intermediate would then undergo a series of reactions to construct the fused imidazole ring.
DOT Script for Proposed Synthesis Pathway
Caption: Proposed two-step synthesis of 5-Bromo-7-chloroimidazo[1,5-a]pyridine.
Detailed Experimental Protocol (Hypothetical)
This protocol is a representative example and may require optimization.
Step 1: Synthesis of 2-(Aminomethyl)-4-chloro-6-bromopyridine
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To a solution of 2-amino-4-chloro-6-bromopyridine (1.0 eq) in a suitable solvent (e.g., THF), add a reducing agent (e.g., LiAlH₄) portion-wise at 0 °C under an inert atmosphere.
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Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.
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Monitor the reaction by TLC or LC-MS.
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Upon completion, quench the reaction carefully with water and a base (e.g., NaOH solution).
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Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel to yield the desired picolylamine intermediate.
Step 2: Synthesis of 5-Bromo-7-chloroimidazo[1,5-a]pyridine
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Dissolve 2-(aminomethyl)-4-chloro-6-bromopyridine (1.0 eq) in a suitable solvent (e.g., ethanol).
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Add an aqueous solution of a C1 synthon such as glyoxal or chloroacetaldehyde (1.1 eq).
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Heat the reaction mixture to reflux for 4-8 hours.
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Monitor the reaction by TLC or LC-MS.
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Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
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Neutralize the residue with a base (e.g., saturated NaHCO₃ solution) and extract the product with an organic solvent (e.g., dichloromethane).
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Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel to afford 5-Bromo-7-chloroimidazo[1,5-a]pyridine.
Predicted Spectroscopic Profile
The following spectroscopic data is predicted based on the analysis of structurally similar imidazo[1,5-a]pyridine derivatives.
¹H NMR Spectroscopy
The proton NMR spectrum is expected to show signals corresponding to the aromatic protons on the imidazo[1,5-a]pyridine ring system.
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-1 | 7.8 - 8.0 | s | - |
| H-3 | 7.4 - 7.6 | s | - |
| H-6 | 6.8 - 7.0 | d | ~1.5 |
| H-8 | 7.2 - 7.4 | d | ~1.5 |
¹³C NMR Spectroscopy
The carbon NMR spectrum will provide information about the carbon framework of the molecule.
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C-1 | 120 - 125 |
| C-3 | 115 - 120 |
| C-5 | 110 - 115 (C-Br) |
| C-6 | 118 - 122 |
| C-7 | 130 - 135 (C-Cl) |
| C-8 | 125 - 130 |
| C-8a | 135 - 140 |
Mass Spectrometry (MS)
The mass spectrum is expected to show a characteristic isotopic pattern for a compound containing one bromine and one chlorine atom.
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Expected [M]⁺: m/z ~230, 232, 234 in a ratio consistent with the natural abundance of Br and Cl isotopes.
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Expected [M+H]⁺: m/z ~231, 233, 235.
Infrared (IR) Spectroscopy
The IR spectrum will show characteristic absorption bands for the aromatic C-H and C=C/C=N bonds.
| Functional Group | Predicted Wavenumber (cm⁻¹) |
| Aromatic C-H stretch | 3050 - 3150 |
| C=C and C=N stretching | 1600 - 1450 |
| C-Cl stretch | 700 - 800 |
| C-Br stretch | 550 - 650 |
Potential Applications in Drug Discovery and Research
The imidazo[1,5-a]pyridine scaffold is a versatile platform for the development of new therapeutic agents. Based on the biological activities of related compounds, 5-Bromo-7-chloroimidazo[1,5-a]pyridine and its derivatives could be explored for a variety of applications:
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Anticancer Agents: Many imidazo[1,5-a]pyridine derivatives have demonstrated potent cytotoxic activity against various cancer cell lines. The halogen substituents on this compound could enhance its activity and provide sites for further modification.
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Antimicrobial Agents: Halogenated heterocyclic compounds are known for their antimicrobial properties. This compound could be investigated for its efficacy against a range of bacterial and fungal pathogens.
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Kinase Inhibitors: The imidazo[1,5-a]pyridine nucleus is a common feature in many kinase inhibitors. This compound could serve as a starting point for the design of novel inhibitors for specific kinases involved in disease pathways.
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CNS-Active Agents: Certain imidazo[1,5-a]pyridine derivatives have shown activity in the central nervous system. Further investigation could reveal potential applications in treating neurological disorders.
DOT Script for Application Areas
Caption: Potential research and development applications.
Safety and Handling
As with any novel chemical compound, 5-Bromo-7-chloroimidazo[1,5-a]pyridine should be handled with appropriate safety precautions in a laboratory setting. It is recommended to use personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated fume hood. For related bromo-imidazo[1,5-a]pyridine compounds, the following hazards have been noted: harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation.[1]
Conclusion
5-Bromo-7-chloroimidazo[1,5-a]pyridine represents a promising, yet underexplored, chemical entity. This technical guide provides a comprehensive predictive overview of its properties, a plausible synthetic strategy, and potential applications based on the rich chemistry of the imidazo[1,5-a]pyridine scaffold. It is our hope that this document will serve as a valuable resource for researchers and scientists, stimulating further investigation into this and related compounds for the advancement of medicinal chemistry and drug discovery.
References
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MDPI. (2022). Biological Activity of Amidino-Substituted Imidazo [4,5-b]pyridines. Available at: [Link]
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MDPI. (2022). Imidazo[1,5-a]pyridine-Based Fluorescent Probes: A Photophysical Investigation in Liposome Models. Available at: [Link]
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MDPI. (2025). Luminescent Imidazo[1,5-a]pyridine Cores and Corresponding Zn(II) Complexes: Structural and Optical Tunability. Available at: [Link]
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PubChem. 7-Bromoimidazo(1,5-a)pyridine. Available at: [Link]
- ResearchGate. (2018). IMIDAZO[1,5-a]PYRIDINE BASED Ru(III) COMPLEXES AS BIOLOGICAL ACTIVE AGENT.
- ResearchGate. (2025). FT-IR spectra, vibrational assignments, and density functional calculations of imidazo[1,2-a]pyridine molecule and its Zn(II) halide complexes.
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RSC Publishing. Synthesis of imidazo[1,5-a]pyridines via I2-mediated sp3 C–H amination. Available at: [Link]
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